molecular formula C10H21NO B2968690 (2S)-2-(5,5-Dimethyloxan-2-yl)propan-1-amine CAS No. 2248215-72-5

(2S)-2-(5,5-Dimethyloxan-2-yl)propan-1-amine

Cat. No.: B2968690
CAS No.: 2248215-72-5
M. Wt: 171.284
InChI Key: GJBRKWGFLORYEF-IENPIDJESA-N
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Description

(2S)-2-(5,5-Dimethyloxan-2-yl)propan-1-amine is a chiral amine compound with a unique structure that includes an oxane ring and a propan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(5,5-Dimethyloxan-2-yl)propan-1-amine typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.

    Introduction of the Propan-1-Amine Group: The propan-1-amine group can be introduced via a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. These methods often include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(5,5-Dimethyloxan-2-yl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the oxane ring to a more saturated form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the amine or oxane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(2S)-2-(5,5-Dimethyloxan-2-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral amines and other complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of (2S)-2-(5,5-Dimethyloxan-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target. The pathways involved in its action are studied to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(5,5-Dimethyloxan-2-yl)propan-1-amine: can be compared with other chiral amines and oxane derivatives.

    (2R)-2-(5,5-Dimethyloxan-2-yl)propan-1-amine: The enantiomer of the compound, which may have different biological activity.

    2-(5,5-Dimethyloxan-2-yl)ethanamine: A similar compound with a different chain length.

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the presence of both an oxane ring and a propan-1-amine group. This combination of features makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-2-(5,5-dimethyloxan-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-8(6-11)9-4-5-10(2,3)7-12-9/h8-9H,4-7,11H2,1-3H3/t8-,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBRKWGFLORYEF-IENPIDJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCC(CO1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1CCC(CO1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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